molecular formula C20H18N4OS B3534996 N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B3534996
M. Wt: 362.4 g/mol
InChI Key: PMZCFKIOKJMZDP-UHFFFAOYSA-N
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Description

N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a synthetic organic compound that features a unique combination of indole, thiadiazole, and phenylpropanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Indole Attachment: The indole moiety is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with the thiadiazole intermediate.

    Amide Formation: The final step involves the formation of the amide bond by reacting the thiadiazole-indole intermediate with 3-phenylpropanoic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it into a more reduced form.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like halogens (e.g., bromine, chlorine) in the presence of Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has been explored for various scientific research applications:

    Medicinal Chemistry: It exhibits potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Biological Studies: The compound has shown antimicrobial activity against a range of bacterial and fungal strains.

    Chemical Biology: It is used as a probe to study the interaction of indole derivatives with biological macromolecules.

    Pharmacology: Investigated for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways: It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

    Effects: By binding to these targets, the compound can inhibit cell growth, induce programmed cell death, and reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide shares structural similarities with other indole-thiadiazole derivatives, such as:
    • N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
    • N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide

Uniqueness

    Structural Features: The presence of the 3-phenylpropanamide moiety distinguishes it from other similar compounds, potentially leading to unique biological activities.

    Biological Activity: Its specific combination of indole and thiadiazole rings contributes to its potent anticancer and antimicrobial properties, which may differ from those of other related compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c25-18(11-10-14-6-2-1-3-7-14)22-20-24-23-19(26-20)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,21H,10-12H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZCFKIOKJMZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
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N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
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